molecular formula C28H32N2O2 B5555026 N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide

N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide

Cat. No. B5555026
M. Wt: 428.6 g/mol
InChI Key: PGFNSSJSVQWIOH-UHFFFAOYSA-N
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Description

N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide, also known as DBH, is a chemical compound that has been widely used in scientific research. DBH is a spirocyclic compound that has been synthesized using various methods.

Scientific Research Applications

Polymeric Applications

Synthesis and Properties of Polyamides

  • A study highlighted the synthesis of novel polyamides using a hexamethylspirobichroman unit-containing dicarboxylic acid. These polyamides demonstrated noncrystalline characteristics, were soluble in organic solvents like N,N-dimethylacetamide (DMAc), and could be cast into films with good mechanical and thermal properties, indicating potential for advanced material applications (Hsiao & Yang, 1997).

Soluble Aromatic Polyamides

  • Another research focused on the synthesis of aromatic polyamides derived from bis(ether carboxylic acid), showcasing enhanced solubility and high thermal stability. This suggests their utility in high-performance applications where materials' resistance to heat is crucial (Wu & Shu, 2003).

Electrochromic and Electrofluorescent Materials

  • The development of electroactive polyamides incorporating bis(diphenylamino)-fluorene units was reported, exhibiting remarkable solubility, thermal stability, and reversible electrochromic characteristics. Such materials are promising for applications in smart windows and displays due to their color-changing properties upon electrical stimulus (Sun et al., 2016).

properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-(spiro[2.3]hexane-2-carbonylamino)phenyl]phenyl]spiro[2.3]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-17-13-19(5-7-23(17)29-25(31)21-15-27(21)9-3-10-27)20-6-8-24(18(2)14-20)30-26(32)22-16-28(22)11-4-12-28/h5-8,13-14,21-22H,3-4,9-12,15-16H2,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFNSSJSVQWIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC34CCC4)C)NC(=O)C5CC56CCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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